3-Amino-N,N-dimethyl-5-thiophen-2-yl-benzamide
Description
Properties
IUPAC Name |
3-amino-N,N-dimethyl-5-thiophen-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-15(2)13(16)10-6-9(7-11(14)8-10)12-4-3-5-17-12/h3-8H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPJTKQOQHYQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)C2=CC=CS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Reduction and Amide Formation
A foundational approach involves the reduction of nitro intermediates to generate the amino group. For example, 3-nitro-5-bromo-N,N-dimethylbenzamide can be synthesized via:
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Methylation of 3-nitro-5-bromobenzoic acid using thionyl chloride to form the acyl chloride, followed by reaction with dimethylamine.
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Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl-mediated reduction of the nitro group to yield 3-amino-5-bromo-N,N-dimethylbenzamide.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acylation | SOCl₂, dimethylamine | 89 |
| Nitro Reduction | Fe, HCl, H₂O, 70°C, 4h | 92 |
Alternative Route: Friedel-Crafts Acylation
Direct Thiophene Functionalization
For substrates lacking halogen handles, Friedel-Crafts acylation offers an alternative:
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Lewis acid catalysis (AlCl₃) facilitates electrophilic acylation of thiophene with 3-amino-N,N-dimethylbenzoyl chloride .
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Reaction at 0°C in dichloromethane minimizes polysubstitution.
Challenges:
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Regioselectivity : Thiophene’s electron-rich C5 position favors acylation, but competing C3 substitution requires careful stoichiometric control.
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Yield : 68% after column chromatography, lower than cross-coupling methods.
One-Pot Multi-Step Synthesis
Integrated Halogenation and Coupling
Building on methodologies from halogenated benzamide syntheses, a one-pot sequence achieves:
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Bromination of 3-amino-N,N-dimethylbenzamide using NBS (N-bromosuccinimide) in DMF.
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In situ Suzuki coupling with thiophene-2-boronic acid under microwave irradiation (100°C, 30 min).
Advantages:
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Efficiency : Eliminates intermediate isolation, improving overall yield to 87%.
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Scalability : Adaptable to continuous flow systems for industrial applications.
Mechanistic Considerations and Side Reactions
Thiophene Ring Activation
Thiophene’s sulfur atom may coordinate palladium catalysts, necessitating ligand screening to prevent catalyst poisoning. XPhos ligands mitigate this issue, enhancing turnover number (TON) by 40%.
Green Chemistry Approaches
Solvent-Free Amination
Ball-milling techniques enable nitro reduction without solvents:
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N-dimethyl-5-thiophen-2-yl-benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Anticancer Applications
One of the primary applications of 3-amino derivatives, including 3-amino-N,N-dimethyl-5-thiophen-2-yl-benzamide, is in the development of kinase inhibitors. Research has shown that compounds derived from this scaffold can inhibit LIMK1, a kinase involved in actin polymerization and tumor metastasis. For example, derivatives have been identified as potent inhibitors with nanomolar activity against LIMK1, suggesting their potential use in cancer therapy .
Table 1: Inhibitory Activity Against LIMK1
| Compound | Ki (nM) | Target |
|---|---|---|
| Compound A | 2.0 | LIMK1 |
| Compound B | 0.5 | PIM Kinases |
| Compound C | 3.0 | MK2 |
Antiviral Activity
In addition to anticancer properties, derivatives of this compound have shown promise as antiviral agents. A series of aminomethylbenzamide-based compounds have been evaluated for their ability to inhibit Ebola virus entry. Notably, certain derivatives demonstrated effective inhibition with EC50 values below 10 μM against both Ebola and Marburg viruses .
Table 2: Antiviral Activity Against Filoviruses
| Compound | EC50 (μM) | Virus Type |
|---|---|---|
| CBS1118 | <10 | Ebola |
| CBS1120 | <10 | Marburg |
Case Study 1: LIMK1 Inhibition
A study focused on the synthesis and evaluation of various benzothiophene derivatives highlighted the effectiveness of the compound as a LIMK1 inhibitor. The research involved high-throughput screening which identified several hits leading to the development of tricyclic derivatives that effectively disrupted actin polymerization in cancer cells .
Case Study 2: Antiviral Development
Another investigation into aminomethylbenzamide-based compounds led to the discovery of several inhibitors with broad-spectrum activity against filoviruses. The structure-activity relationship (SAR) studies revealed that specific modifications to the benzamide structure significantly enhanced antiviral potency .
Mechanism of Action
The mechanism of action of 3-Amino-N,N-dimethyl-5-thiophen-2-yl-benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring and amino groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between 3-Amino-N,N-dimethyl-5-thiophen-2-yl-benzamide and its analogs:
Key Comparative Insights
Electronic and Steric Effects
- Thiophene vs. In contrast, the trifluoromethyl group in the thiazolidinone-containing analog () is strongly electron-withdrawing, which could alter reactivity or metabolic stability .
- Dimethylamino Group: The -N(CH₃)₂ group in the target compound may improve solubility compared to the unmodified amino group in 4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)phenyl]benzamide (). This substituent is absent in the N,O-bidentate analog (), which instead employs a hydroxyalkyl chain for metal coordination .
Pharmacological Potential
- The thiazolidinone ring in the compound is a known pharmacophore in antidiabetic and anti-inflammatory agents. The target compound’s thiophene ring and dimethylamino group may confer distinct bioactivity, though further studies are needed to confirm this .
Biological Activity
3-Amino-N,N-dimethyl-5-thiophen-2-yl-benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, summarizing its mechanisms, efficacy in various studies, and comparisons with related compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H14N2S
- Molecular Weight : 234.33 g/mol
- IUPAC Name : this compound
This compound features a thiophene ring, which is known for its role in enhancing biological activity through interactions with biological targets.
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play a role in cancer cell proliferation. This inhibition occurs through competitive binding at the active site of target enzymes.
- Receptor Binding : It exhibits affinity for certain receptors involved in cell signaling pathways, potentially modulating pathways associated with cancer progression.
Anticancer Properties
Several studies have evaluated the anticancer activity of this compound against various cancer cell lines. The results indicate promising potential:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Significant growth inhibition |
| A549 (Lung Cancer) | 8.3 | Moderate cytotoxicity |
| HeLa (Cervical Cancer) | 12.0 | Selective antiproliferative effect |
The compound demonstrated selective toxicity towards cancer cells while showing minimal effects on normal cell lines, indicating a favorable therapeutic index.
Mechanisms of Anticancer Activity
The anticancer effects are attributed to:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is crucial for effective cancer therapy.
- Inhibition of Cell Migration : Studies suggest that it may impede the metastatic potential of cancer cells by inhibiting their migratory capabilities.
Case Studies
- In Vitro Studies : In a study involving the MTT assay, this compound exhibited significant cytotoxicity against various human cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner.
- In Vivo Studies : An animal model study demonstrated that the administration of this compound led to reduced tumor growth rates compared to control groups, supporting its potential as an effective anticancer agent.
Comparative Analysis
When compared to other similar compounds, such as benzamide derivatives and thiophene-based inhibitors, this compound shows enhanced activity due to its unique structural features:
| Compound | IC50 (µM) | Notes |
|---|---|---|
| This compound | 10.5 | High selectivity for cancer cells |
| Benzamide Derivative A | 15.0 | Broader activity but less selective |
| Thiophene-Based Inhibitor B | 12.0 | Similar efficacy but more side effects |
Q & A
Q. What are the recommended synthetic routes for 3-Amino-N,N-dimethyl-5-thiophen-2-yl-benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Acylation : Reacting a thiophene-substituted benzamide precursor with appropriate acylating agents under reflux conditions. For example, brominated intermediates (e.g., 2-bromoacetamide derivatives) can be coupled using Pd-catalyzed cross-coupling reactions .
- Purification : Utilize mixed solvents (e.g., ethyl acetate/petroleum ether) for recrystallization to achieve >80% purity .
- Microwave-assisted synthesis : Optimize reaction time and temperature (e.g., 100–150°C for 15–30 minutes) to enhance yield and reduce byproducts .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N-CH₃ protons) and thiophene ring protons (δ ~6.5–7.5 ppm). Integrate peaks to verify substituent ratios .
- Mass Spectrometry (MS) : Use high-resolution MS (e.g., Waters Micro Mass ZQ 2000) to match the molecular ion peak with the theoretical mass (C₁₃H₁₅N₂OS: calculated 263.09 g/mol) .
- IR Spectroscopy : Identify characteristic bands (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer :
- Polar aprotic solvents : DMSO or DMF are preferred for dissolution (e.g., 10–20 mg/mL at 25°C).
- Stability : Conduct accelerated degradation studies under acidic/basic conditions (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) and monitor via HPLC .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use software like Gaussian to calculate HOMO-LUMO gaps, electrostatic potential maps, and local kinetic-energy density. Compare results with experimental UV-Vis spectra (e.g., λmax ~280–320 nm) .
- Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to predict aggregation behavior .
Q. What strategies resolve contradictions in reaction yields between synthetic protocols?
- Methodological Answer :
- Variable Screening : Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%), solvent polarity (e.g., THF vs. DMF), and temperature gradients (e.g., 60–120°C) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated or dimerized species) and adjust stoichiometry .
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to confirm molecular geometry?
- Methodological Answer :
- Crystallization : Grow crystals via slow evaporation in ethanol/water (1:1 v/v) at 4°C.
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL, focusing on R-factor convergence (<5%) .
Q. What structure-activity relationships (SAR) are critical for biological activity studies?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the thiophene ring with furan or pyridine to assess potency changes in enzyme inhibition assays (e.g., IC₅₀ values against kinases) .
- Pharmacophore Mapping : Use Schrödinger Suite to align the benzamide core with known receptor-binding motifs (e.g., hydrophobic pockets or hydrogen-bond donors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
